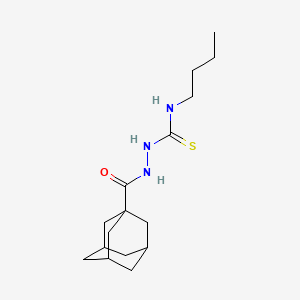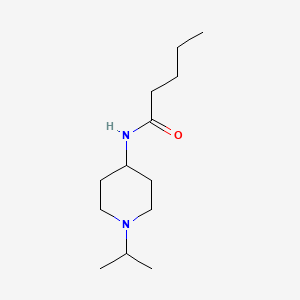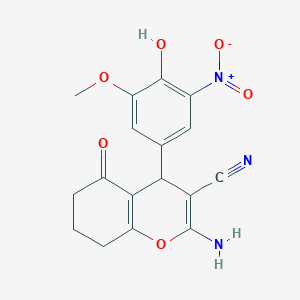
N-(3-methoxyphenyl)-N'-propylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-propylethanediamide, also known as MPEDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of N-acylpropylamines and has been found to possess a range of interesting properties that make it a valuable tool for studying various biological processes.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxyphenyl)-N'-propylethanediamide is not fully understood, but it is thought to act as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. It has also been shown to modulate the activity of TRPV1 ion channels, which are involved in pain signaling.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-propylethanediamide has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the reduction of pain sensitivity. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methoxyphenyl)-N'-propylethanediamide in lab experiments is its high potency and selectivity for certain receptors and ion channels. However, its relatively short half-life and limited solubility in water can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-methoxyphenyl)-N'-propylethanediamide, including further exploration of its effects on the endocannabinoid system and ion channels, as well as its potential as a therapeutic agent for pain and inflammation. Additionally, there is potential for the development of new analogs of N-(3-methoxyphenyl)-N'-propylethanediamide with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-N'-propylethanediamide involves the reaction of 3-methoxyaniline with propionyl chloride in the presence of triethylamine, followed by the reaction of the resulting N-propionyl-3-methoxyaniline with ethylenediamine. This method has been optimized to yield high purity N-(3-methoxyphenyl)-N'-propylethanediamide with good yields.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-propylethanediamide has been used in a variety of scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs), as a tool for studying the endocannabinoid system, and as a modulator of ion channels. It has also been found to possess analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
N'-(3-methoxyphenyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-7-13-11(15)12(16)14-9-5-4-6-10(8-9)17-2/h4-6,8H,3,7H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWKVWAGUCYVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N'-propylethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)
![2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5066532.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)


![ethyl 4-[5-(benzoylamino)-1H-pyrazol-1-yl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5066569.png)
![6-bromo-3-[1-(5-nitro-2-furoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5066580.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B5066597.png)
![3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5066603.png)
![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5066606.png)
![4-methoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5066609.png)
